molecular formula C15H23NO B166759 Tebutam CAS No. 35256-85-0

Tebutam

Cat. No. B166759
CAS RN: 35256-85-0
M. Wt: 233.35 g/mol
InChI Key: RJKCKKDSSSRYCB-UHFFFAOYSA-N
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Description

Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2 . It is an agrochemical used as a herbicide . It has a role as a xenobiotic, an environmental contaminant, a herbicide, and an agrochemical .


Molecular Structure Analysis

The molecular formula of Tebutam is C15H23NO . The IUPAC name is N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide . The InChI is InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 . The molecular weight is 233.35 g/mol .

Scientific Research Applications

Prognostic Value in Cardiac Conditions

Tebutam's application in cardiac conditions has been highlighted in several studies. The prognostic value of dobutamine-atropine stress (99m)Tc-tetrofosmin SPECT was evaluated in patients with known or suspected coronary artery disease. This study found that myocardial perfusion abnormalities detected by this method were associated with an increased risk of cardiac death, providing significant prognostic information beyond clinical and stress electrocardiographic data (Schinkel et al., 2002).

Use in Stress Testing

Another study compared different imaging methods, including dobutamine magnetic resonance imaging, for identifying hibernating myocardium in patients with coronary artery disease. The study concluded that dobutamine MRI is specific but insensitive in predicting myocardial functional recovery, highlighting its utility in certain cardiac evaluations (Gunning et al., 1998).

Hemodynamic Effects

The hemodynamic effects of dobutamine have been extensively studied. One study demonstrated that dobutamine significantly increases ventricular tachycardia events and heart rate in patients with decompensated congestive heart failure. This suggests its potential use in acute cardiac care, although with caution due to possible arrhythmic effects (Burger et al., 2002).

Cardiovascular Pharmacology

In the field of cardiovascular pharmacology, dobutamine has been recognized as a selective inotropic catecholamine. A study indicated its potential therapeutic value in managing cardiovascular failure associated with low cardiac output, particularly after myocardial infarction or open heart surgery (Jewitt et al., 1974).

Safety in Myocardial Perfusion Scintigraphy

A study on the safety of dobutamine-atropine stress myocardial perfusion scintigraphy concluded that this method is feasible for evaluating coronary artery disease with a safety profile comparable to that of dobutamine stress echocardiography. The presence of severe fixed perfusion abnormalities increased the risk of developing tachyarrhythmias during the test (Elhendy et al., 1998).

Safety And Hazards

Tebutam is toxic if inhaled and may be irritating to the mucous membrane and upper respiratory system . It should only be used by persons trained in the safe handling of hazardous chemicals . It should be stored in a cool dry place .

properties

IUPAC Name

N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKCKKDSSSRYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041691
Record name Butam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebutam

CAS RN

35256-85-0
Record name Tebutam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35256-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebutam [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-N-isopropyl-2,2-dimethylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEBUTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A one-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and drying tube was charged with 149.2 g (1.0 mole) N-benzyl-N-isopropylamine, 350 ml of benzene and 111.1 g (1.1 mole) of triethylamine. The dropping funnel contained 126.6 g (1.05 mole) of pivalyl chloride which was added dropwise to the stirred reaction mixture. After the addition was completed, the reaction mixture was stirred and heated at 75-80° for 18 hours. The mixture was cooled and the amine-salt was collected on a vacuum filter. The filtrate was transferred to a separatory funnel and extracted with water which was followed by dilute aqueous hydrochloric acid. The organic phase was dried over sodium sulfate. After removing the drying agent, the solvent was evaporated. The liquid residue was transferred to a pot which was appropriately fitted for a simple vacuum distillation. The forecut material proved to be mainly trimethylacetyl chloride and trimethylacetic acid. The product fraction weighed 188.6 g, b.p. 86-87/0.07 mm, nD25 1.5074.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149.2 g
Type
reactant
Reaction Step Two
Quantity
111.1 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
G Grébil, C Perrin-Ganier, M Schiavon - Agronomie, 2001 - hal.science
This study investigates tebutam (N-benzyl-N-isopropylpivalamide) sorption and degradation in the surface level (0-20 cm) of a brown silty clay soil. All the experiments were conducted …
Number of citations: 5 hal.science
P Johnen, S Zimmermann, M Betz… - Pest Management …, 2022 - Wiley Online Library
… (based on inhibition at 100 μm): tebutam > cumyluron > methyldymron > bromobutide (Table 1). At 100 μm, tebutam and cumyluron showed a slightly weaker inhibition of the FFA …
Number of citations: 4 onlinelibrary.wiley.com
Y Ballanger - Proceedings of the 10th International Rapeseed …, 1999 - regional.org.au
… and tebutam have also been studied - Metazachlor stands in an intermediate situation between trifluralin and tebutam. Our attention was more especially focused on tebutam because, …
Number of citations: 1 www.regional.org.au
P Bowerman - Aspects of Applied Biology, 1990 - cabdirect.org
This paper was presented at a residential meeting of The Association of Applied Biologists entitled'Production and protection of oilseed rape and other brassica crops' held at the …
Number of citations: 12 www.cabdirect.org
J Caument, C Coquin, MA Lecraz, A Pallares - Annales ANPP (France), 1990 - ANPP
Number of citations: 0
D Wilson - Aspects of applied biology, 1984
Number of citations: 0
C Tardieu - 1989 - SPV
Number of citations: 2
DH Spencer-Jones - 6. Congres International sur le Colza, Paris (France) …, 1983 - GCIRC
Number of citations: 0
F Malterre, JG Pierre, JM Portal, M Schiavon - … process of crop protection products and …, 1997
Number of citations: 2
Y Regnault - Annales ANPP (France). no. 1., 1990
Number of citations: 0

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